

# Pharmacological Profile of Crinecerfont Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Crinecerfont hydrochloride |           |
| Cat. No.:            | B1515424                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Crinecerfont hydrochloride (also known as NBI-74788 or SSR-125543A) is a first-in-class, orally active, non-peptide, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3] It is developed for the treatment of classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[4] In patients with CAH, deficient cortisol production leads to a loss of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, resulting in chronic overstimulation by corticotropin-releasing factor (CRF) and excessive secretion of adrenocorticotropic hormone (ACTH).[5] This, in turn, drives adrenal hyperplasia and the overproduction of adrenal androgens.[6] Crinecerfont aims to normalize adrenal androgen levels by targeting the HPA axis at the level of the pituitary, thereby allowing for the reduction of supraphysiologic glucocorticoid doses that are often required for androgen control and are associated with significant long-term morbidities.[6][7]

## **Mechanism of Action**

Crinecerfont functions as a selective antagonist of the CRF1 receptor, which is highly abundant in the anterior pituitary.[8] In the HPA axis, CRF secreted by the hypothalamus binds to CRF1 receptors on pituitary corticotrophs, stimulating the synthesis and release of ACTH.[9] By competitively blocking this binding, crinecerfont directly inhibits ACTH secretion.[10] This reduction in ACTH leads to decreased stimulation of the adrenal glands, thereby diminishing the production of adrenal androgens and their precursors, such as 17-hydroxyprogesterone



(17OHP) and androstenedione.[8][10] This mechanism of action is independent of glucocorticoids and targets a key upstream driver of androgen excess in CAH.[11]



Click to download full resolution via product page

Caption: Mechanism of Action of Crinecerfont in Congenital Adrenal Hyperplasia.

## **Pharmacodynamics**

Crinecerfont demonstrates potent and selective antagonism at the CRF1 receptor. Preclinical studies established its high affinity for human CRF1 receptors. Clinical studies in patients with CAH have consistently shown that treatment with crinecerfont leads to clinically meaningful reductions in key biomarkers of adrenal androgen production.

## **Table 1: Receptor Binding Affinity**



| Receptor/Protein    | Parameter   | Value              | Species        |
|---------------------|-------------|--------------------|----------------|
| CRF1 Receptor       | pKi         | 8.73               | Human (cloned) |
| CRF1 Receptor       | pKi         | 9.08               | Human (native) |
| CRF2α Receptor      | Selectivity | >1000-fold vs CRF1 | Human          |
| CRF Binding Protein | Selectivity | >1000-fold vs CRF1 | Human          |
| Source:[12][13]     |             |                    |                |

Table 2: Pharmacodynamic Effects on Hormones in Phase 2 Studies

| Population                       | Hormone | Median Percent Reduction from Baseline |
|----------------------------------|---------|----------------------------------------|
| Adults (100 mg BID, 14 days)     | ACTH    | -66%                                   |
| 170HP                            | -64%    |                                        |
| Androstenedione                  | -64%    | <del>-</del>                           |
| Adolescents (50 mg BID, 14 days) | ACTH    | -57%                                   |
| 170HP                            | -69%    |                                        |
| Androstenedione                  | -58%    | -                                      |
| Testosterone (females only)      | -76.2%  | _                                      |
| Source:[5][14]                   |         | _                                      |

## **Pharmacokinetics**

Crinecerfont is administered orally and is metabolized primarily by the hepatic cytochrome P450 system. Its pharmacokinetic profile supports twice-daily dosing.





**Table 3: Summary of Pharmacokinetic Parameters in Adults** 

| Parameter                                            | Value                                                                                |  |
|------------------------------------------------------|--------------------------------------------------------------------------------------|--|
| Absorption                                           |                                                                                      |  |
| Tmax (Peak Plasma Time)                              | ~4 hours                                                                             |  |
| Steady State Achieved                                | ~7 days                                                                              |  |
| Distribution                                         |                                                                                      |  |
| Apparent Volume of Distribution (Vd/F)               | 852 L                                                                                |  |
| Plasma Protein Binding                               | ≥99.9%                                                                               |  |
| Metabolism                                           |                                                                                      |  |
| Primary Metabolic Pathway                            | CYP3A4                                                                               |  |
| Secondary Metabolic Pathway                          | CYP2B6 (lesser extent)                                                               |  |
| Minor Contributions                                  | CYP2C8, CYP2C19                                                                      |  |
| Active Metabolite                                    | M6 (similar affinity for CRF1, not expected to contribute significantly to activity) |  |
| Elimination                                          |                                                                                      |  |
| Apparent Clearance (CL/F)                            | 3.5 L/h                                                                              |  |
| Elimination Half-life (t½)                           | ~14 hours                                                                            |  |
| Route of Excretion                                   | Feces (~47.3%), Urine (~2%)                                                          |  |
| Source: DrugBank Online, Drugs.com<br>Monograph.[15] |                                                                                      |  |

## **Clinical Efficacy (Phase 3 CAHtalyst Program)**

The efficacy of crinecerfont was established in two pivotal, randomized, double-blind, placebocontrolled Phase 3 trials: CAHtalyst Adult and CAHtalyst Pediatric.





**Table 4: Key Efficacy Endpoints from Phase 3 CAHtalyst** 

**Trials** 

| Trial                                                                             | Endpoint                                                                     | Crinecerfont<br>Group | Placebo Group | P-value |
|-----------------------------------------------------------------------------------|------------------------------------------------------------------------------|-----------------------|---------------|---------|
| CAHtalyst Adult<br>(N=182)                                                        | Primary: % change in daily glucocorticoid (GC) dose from baseline to Week 24 | -27.3%                | -10.3%        | <0.001  |
| Key Secondary:<br>% of patients<br>achieving<br>physiologic GC<br>dose at Week 24 | 63%                                                                          | 18%                   | <0.001        | _       |
| Change in<br>androstenedione<br>from baseline to<br>Week 4 (ng/dL)                | -299                                                                         | +45.5                 | <0.001        |         |
| CAHtalyst<br>Pediatric<br>(N=103)                                                 | Primary: Change in androstenedione from baseline to Week 4 (ng/dL)           | -197                  | +71           | <0.001  |
| Key Secondary:<br>% change in<br>daily GC dose<br>from baseline to<br>Week 28     | -18.0%                                                                       | +5.6%                 | <0.001        |         |
| Source:[9][12]<br>[16]                                                            |                                                                              |                       |               | -       |



## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and interpretation of pharmacological data. While specific proprietary protocols are not publicly available, the following sections describe the standard methodologies employed for key experiments based on published trial designs and established bioanalytical techniques.

## **CRF1 Receptor Binding Assay (Representative Protocol)**

This protocol describes a standard radioligand binding assay to determine the affinity of a test compound (e.g., crinecerfont) for the CRF1 receptor.

- Source of Receptor: Cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human CRF1 receptor.
- Radioligand: [125]-Sauvagine or [125]-Tyr-Ovine CRF, a high-affinity CRF1 receptor agonist.
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA),
   MgCl<sub>2</sub>, and a protease inhibitor cocktail.

#### Procedure:

- Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (crinecerfont).
- Competition: The test compound competes with the radioligand for binding to the CRF1 receptor.
- Separation: After incubation to equilibrium (e.g., 60-90 minutes at room temperature), the reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Washing: The filters are washed rapidly with ice-cold assay buffer to remove nonspecifically bound radioactivity.
- Quantification: The radioactivity trapped on the filters is measured using a gamma counter.



• Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal doseresponse curve. The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

# Hormone Quantification by UPLC-MS/MS (Representative Protocol)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid hormone quantification in clinical trials due to its high specificity and sensitivity, avoiding the cross-reactivity issues common with immunoassays.

- Sample Preparation:
  - Internal Standard: A stable isotope-labeled internal standard (e.g., [²H<sub>8</sub>] 17-OHP, [²H<sub>7</sub>]
     Androstenedione) is added to a small volume (50-100 μL) of serum, calibrator, or quality control sample.[15]
  - Extraction: Steroids are extracted from the serum matrix using liquid-liquid extraction
     (LLE) with an organic solvent like methyl-tert-butyl-ether (MTBE) or solid-phase extraction
     (SPE).[15]
  - Evaporation & Reconstitution: The organic layer is evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a small volume of a mobile phase-compatible solution (e.g., 45% methanol).[15]
- Chromatography (UPLC):
  - System: An ultra-performance liquid chromatography (UPLC) system (e.g., Waters ACQUITY).[15]
  - $\circ$  Column: A reverse-phase column designed for steroid separation (e.g., ACQUITY UPLC HSS T3, 1.8  $\mu m).[15]$
  - Mobile Phase: A gradient of two solvents, such as water with a formic acid modifier
     (Mobile Phase A) and methanol or acetonitrile with a formic acid modifier (Mobile Phase



- B), is used to separate the analytes.
- Mass Spectrometry (MS/MS):
  - System: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ MS).[15]
  - Ionization: Electrospray ionization (ESI) in positive mode is typically used.
  - Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard, ensuring high selectivity and accurate quantification.
- Data Analysis: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibrators. The concentrations of the unknown samples are interpolated from this curve.

# Phase 3 Clinical Trial Protocol (CAHtalyst Adult - NCT04490915)

This protocol outlines the design of the pivotal study that evaluated the efficacy and safety of crinecerfont in adults with classic CAH.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crinecerfont hydrochloride (SSR-125543 hydrochloride) | CRF1R拮抗剂 | MCE [medchemexpress.cn]
- 4. OR18-4 Crinecerfont (NBI-74788), a Novel CRF1 Receptor Antagonist, Lowers Adrenal Androgens and Precursors in Adolescents with Classic Congenital Adrenal Hyperplasia -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia PMC [pmc.ncbi.nlm.nih.gov]
- 6. crinecerfont | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. Crinecerfont: First Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nadf.us [nadf.us]
- 9. medkoo.com [medkoo.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of NBI-74788
   (Crinecerfont) in Pediatric Participants With Congenital Adrenal Hyperplasia [ctv.veeva.com]
- 12. lcms.cz [lcms.cz]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay of steroids by liquid chromatography—tandem mass spectrometry in monitoring 21hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- To cite this document: BenchChem. [Pharmacological Profile of Crinecerfont Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1515424#pharmacological-profile-of-crinecerfont-hydrochloride]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com